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L-PROLINE (1-13C) -

L-PROLINE (1-13C)

Catalog Number: EVT-252240
CAS Number:
Molecular Formula:
Molecular Weight: 116.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Proline (1-13C) is an isotopically labeled variant of the amino acid L-Proline, distinguished by the incorporation of the stable isotope Carbon-13 at the first carbon position. This compound plays a significant role in various biochemical processes, particularly in protein synthesis and metabolism. Its unique labeling allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, to trace its incorporation into biological systems.

Source

L-Proline (1-13C) is synthesized using isotopically labeled precursors, often derived from natural sources or through chemical synthesis. It is commercially available from suppliers specializing in isotopically labeled compounds, such as Cambridge Isotope Laboratories and BenchChem .

Classification

L-Proline (1-13C) falls under the category of amino acids, specifically classified as a non-essential amino acid. It is also categorized as an isotopically labeled compound, which is crucial for metabolic studies and structural analysis in biochemistry.

Synthesis Analysis

Methods

L-Proline (1-13C) can be synthesized through several methods, with one common approach involving the use of carbon-13 labeled formaldehyde in a Strecker synthesis. This process combines an aldehyde with ammonia and hydrogen cyanide to form the amino acid .

Technical Details:

  1. Strecker Synthesis: This method utilizes carbon-13 labeled formaldehyde, ammonia, and hydrogen cyanide under controlled conditions to produce L-Proline (1-13C).
  2. Fermentation Processes: Industrial production often employs genetically modified microorganisms that can incorporate carbon-13 into their metabolic pathways, followed by purification using standard biochemical techniques .
Molecular Structure Analysis

Structure

L-Proline (1-13C) has the same molecular structure as L-Proline but features a carbon-13 isotope at the first carbon position. The molecular formula is C5H9NO2, and its molecular weight is approximately 116.12 g/mol.

Data

The compound's structural characteristics can be analyzed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the molecular environment of the carbon atoms.
  • Infrared Spectroscopy: Helps identify functional groups and molecular interactions.
Chemical Reactions Analysis

Reactions

L-Proline (1-13C) participates in various chemical reactions typical of amino acids:

  1. Oxidation: Can be oxidized to form pyrroline-5-carboxylate.
  2. Reduction: Can be reduced to yield hydroxyproline.
  3. Substitution: Engages in peptide bond formation during protein synthesis.

Technical Details:

  • Common Reagents:
    • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
    • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
    • Peptide Bond Formation Reagents: Dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Mechanism of Action

Process

L-Proline (1-13C) acts primarily during protein synthesis where it is incorporated into proteins. The presence of Carbon-13 allows researchers to track its incorporation and study protein dynamics and metabolism.

Data

The compound influences metabolic pathways associated with cancer cell proliferation and survival, highlighting its importance in biochemical research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water and polar solvents.

Chemical Properties

  • Molecular Weight: 116.12 g/mol.
  • Purity: Generally available at a purity level of 98% or higher .

Relevant analyses include:

  • Nuclear Magnetic Resonance Spectroscopy: Used for structural confirmation.
  • Infrared Spectroscopy: Employed to identify functional groups.
Applications

L-Proline (1-13C) is utilized in various scientific fields:

  1. Metabolomics: Used to study metabolic pathways and dynamics within cells.
  2. Proteomics: Facilitates tracking of protein synthesis and modifications.
  3. Biochemical Research: Aids in understanding enzyme mechanisms and metabolic processes associated with diseases such as cancer .

The specific labeling at the first carbon position enhances its utility in detailed studies involving nuclear magnetic resonance spectroscopy, making it a valuable tool for researchers investigating complex biological systems.

Isotopic Applications in Metabolic Pathway Analysis

¹³C-Labeled Proline in NMR-Based Metabolic Flux Studies

Principle of Position-Specific NMR DetectionNuclear Magnetic Resonance (NMR) spectroscopy leverages the magnetic properties of ¹³C nuclei to detect position-specific isotopic enrichment in metabolites. L-Proline (1-¹³C), labeled at the carboxyl carbon, generates distinct chemical shifts at ~176 ppm, enabling non-destructive tracking of proline-derived carbon atoms through metabolic networks. This positional specificity allows researchers to trace the fate of the C1 carbon into downstream metabolites like glutamate, α-ketoglutarate, and intermediates of the tricarboxylic acid (TCA) cycle [5] [9].

Applications in Cancer and Microbial MetabolismIn cancer research, infusion of L-Proline (1-¹³C) into tumor models reveals aberrant proline metabolism linked to collagen synthesis and redox balance. For example, NMR studies in non-small cell lung cancer (NSCLC) showed enhanced incorporation of proline-derived ¹³C into α-ketoglutarate, indicating upregulated proline dehydrogenase (PRODH) activity—a key enzyme in proline-to-glutamate conversion [9]. In microbial systems, nitrogen-starved Bacillus subtilis utilizes proline as an alternative nitrogen source, with NMR flux analysis quantifying the contribution of proline to NADPH regeneration via glutamate semialdehyde dehydrogenase [10].

Data Validation and ModelingNMR data are integrated with stoichiometric models to calculate absolute metabolic fluxes. For instance, isotopomer balancing of ¹³C-labeled glutamate (derived from L-Proline (1-¹³C)) constrains fluxes in the TCA cycle and glutaminolysis pathways. Statistical validation involves residual sum of squares (RSS) minimization and Monte Carlo simulations to estimate flux confidence intervals [1] [3].

Table 1: NMR Parameters for L-Proline (1-¹³C) and Key Downstream Metabolites

Compound¹³C Chemical Shift (ppm)Pathway MonitoredBiological Insight
L-Proline (1-¹³C)176.2Proline catabolismPRODH activity in tumors/microbes
Glutamate (C5)182.1Glutamate synthesisProline-to-glutamate conversion rate
α-Ketoglutarate (C1)206.5TCA cycle entryAnaplerotic flux from proline degradation
Citrate (C1)180.3TCA cycle outputContribution to lipogenesis

LC-MS Detection of ¹³C Incorporation in Central Carbon Metabolism

High-Resolution Mass Spectrometry WorkflowsLiquid Chromatography-Mass Spectrometry (LC-MS) enables sensitive, high-throughput detection of ¹³C-labeled metabolites from L-Proline (1-¹³C). Key steps include:

  • Quenching and Extraction: Rapid cell freezing in liquid nitrogen to halt metabolism, followed by methanol:water extraction to preserve labeling patterns [5] [6].
  • Derivatization: Use of dimethylaminophenacyl bromide (DmPABr) to enhance ionization of carboxyl groups in organic acids (e.g., α-ketoglutarate, succinate) [7].
  • Chromatography: Reverse-phase LC (e.g., C18 columns) to separate polar intermediates like glutamate semialdehyde and hydroxyproline [4] [7].

Fragmentation Patterns and Isotopomer ResolutionCollisional fragmentation in tandem MS (MS/MS) generates position-specific fragments. For L-Proline (1-¹³C):

  • Parent ion: m/z 116 [M+H]⁺ (¹²C) → m/z 117 (¹³C₁)
  • Key fragments:
  • m/z 70 (C₅H₈N⁺, pyrrolidine ring; no ¹³C)
  • m/z 44 (COOH⁺; ¹³C-labeled) [4]This confirms that ¹³C is retained exclusively in the carboxyl group. Downstream metabolites like α-ketoglutarate show mass shifts in fragments containing C1 (e.g., m/z 85 → 86), enabling precise mapping of proline-derived carbon [4] [9].

Quantitative Flux AnalysisIsotopic enrichment is calculated from mass isotopologue distributions (MIDs). For example, in SUIT-2 pancreatic cancer cells treated with L-Proline (1-¹³C), LC-MS/MS revealed:

  • 22% enrichment in α-ketoglutarate (M+1)
  • 8% enrichment in citrate (M+1)These data, combined with external rate measurements (e.g., proline uptake), constrain flux models using software like INCA or Metran [1] [7].

Table 2: Characteristic LC-MS/MS Fragments for Proline-Derived Metabolites

MetaboliteParent Ion (m/z)Diagnostic Fragment (m/z)¹³C-Label Position
L-Proline (1-¹³C)11744 (COOH⁺)C1
Glutamate (C5)14884 (C₃H₆NO⁺)C5 (if labeled)
α-Ketoglutarate14685 (C₄H₅O₂⁺)C1
Succinate11874 (C₄H₄O₂²⁺)C1/C4

Isotope Effects on Enzymatic Processing of L-Proline-1-¹³C

Kinetic Isotope Effects (KIEs) in Proline Catabolism¹³C substitution at the carboxyl group induces minor but measurable KIEs due to increased bond strength in the labeled molecule. For proline dehydrogenase (PRODH), which catalyzes the FAD-dependent oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C):

  • KIE measurement: Vₘₐₓ/Kₘ for L-Proline (1-¹³C) is 1.03–1.05× lower than unlabeled proline, indicating rate-limiting C–H bond cleavage at the Cα position (unlabeled) [10].
  • Equilibrium effects: No significant equilibrium isotope effect (EIE) in the pyrroline-5-carboxylate reductase (PYCR) reaction, as ¹³C labeling does not alter the reduction kinetics of P5C to proline [6].

Metabolic Consequences of ¹³C Labeling

  • Redox cofactor recycling: In B. subtilis, L-Proline (1-¹³C) catabolism generates NADPH via glutamate semialdehyde dehydrogenase. The ¹³C-induced KIE slightly reduces NADPH yield (4–6% decrease), impacting redox homeostasis under nitrogen starvation [10].
  • Pathway bottlenecks: In cancer cells, isotopic dilution assays reveal that ¹³C labeling amplifies metabolic bottlenecks in collagen synthesis. The prolyl hydroxylase reaction shows a KIE of 1.04, delaying hydroxyproline formation and collagen maturation [9].

Computational Modeling of Isotope EffectsFlux balance analysis (FBA) models incorporate KIEs as modified enzyme kinetic parameters:

v_{labeled} = v_{unlabeled} / KIE  

Sensitivity analysis in INCA software shows that KIEs >1.05 introduce significant bias (>10%) in flux estimates for proline catabolism, necessitating correction factors in ¹³C-MFA [1] [3].

Properties

Product Name

L-PROLINE (1-13C)

Molecular Weight

116.12

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